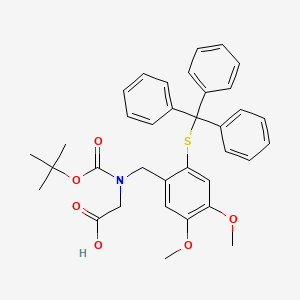
Boc-(Dmmb(Trt))Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-(Dmmb(Trt))Gly-OH” is a compound where 2-Mercapto-4,5-dimethoxy-benzyl (Dmmb) represents an auxiliary group which has been applied for the ligation at the X-Gly site12.
Synthesis Analysis
The synthesis of peptides using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties3. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base4.
Molecular Structure Analysis
The molecular formula of “Boc-(Dmmb(Trt))Gly-OH” is C35H37NO6S526. The average molecular weight is 599.74526.
Chemical Reactions Analysis
The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile7. Other strategies reported for the deprotection of Boc include the use of metal catalysts, as well as acetylchloride in methanol7.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, it is soluble in DMSO2.Aplicaciones Científicas De Investigación
Characterization and Purification in Biological Samples
- Glycosaminoglycans such as chondroitin sulfate (CS) have been analyzed using dimethylmethylene blue (DMMB) assays. Accurate measurement of CS levels in unpurified extracts from biological sources like bovine trachea and shark cartilage was achieved despite potential interference from other components (Davies, Roubin, & Whitelock, 2008).
Synthesis of Peptides
- Alkylation of peptides, including tripeptide and hexapeptide derivatives containing sarcosine Li-enolate units, was studied. This includes the synthesis of peptides like Boc-Gly-Sar-MeLeu-OH, which were deprotonated and C-alkylated on sarcosine moieties (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).
Peptide Segment Coupling
- Methods for preparing protected peptide thiol acids, such as Boc-Gly-Ala-SH, and their coupling in non-aqueous solvents have been developed. This involves understanding the chemistry of peptides for effective synthesis (Yamashiro & Blake, 2009).
Carbonic Anhydrase Inhibitors
- Water-soluble aminoacyl/dipeptidyl sulfonamides containing Boc-Gly, Boc-Sar, and similar groups were synthesized and assayed as inhibitors of carbonic anhydrase isozymes, showing promise in treating conditions like glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).
Chemical Ligation at the X-gly Site
- An auxiliary group, the 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety, was synthesized to form a Gly-building block, aiding in the study of peptide reactions and the synthesis of target peptides (Vizzavona, Dick, & Vorherr, 2002).
Safety And Hazards
The safety data sheet for a similar compound, Boc-Gly-Gly-OH, suggests that it is not a hazardous substance or mixture8. However, specific safety and hazard information for “Boc-(Dmmb(Trt))Gly-OH” was not found in the search results.
Direcciones Futuras
The future directions for “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, given its role in peptide synthesis, it may continue to be used in the development of new peptides and proteins for various applications12.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant literature and safety data sheets.
Propiedades
IUPAC Name |
2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUSEVODNERSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(Dmmb(Trt))Gly-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

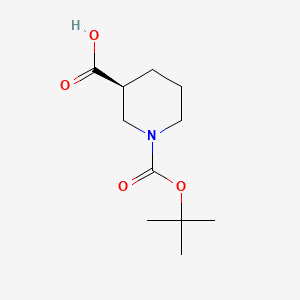
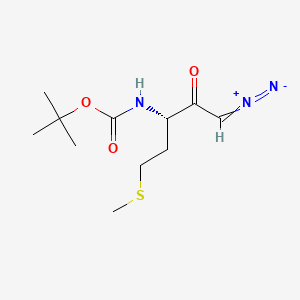
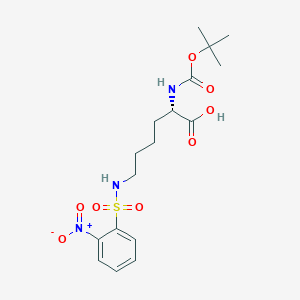
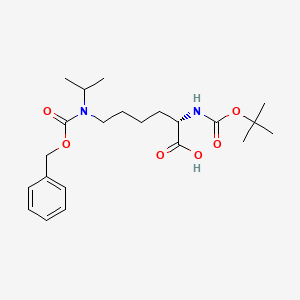
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)
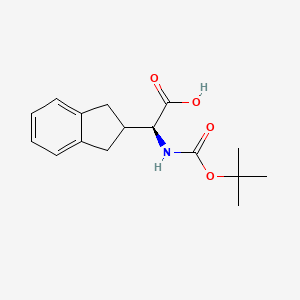
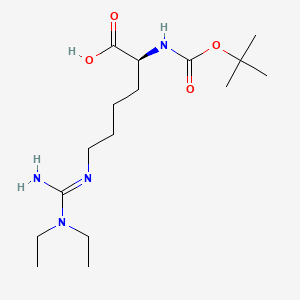
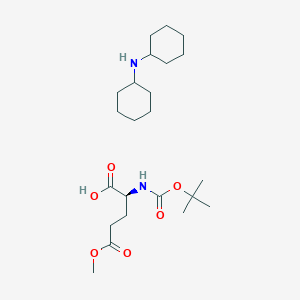
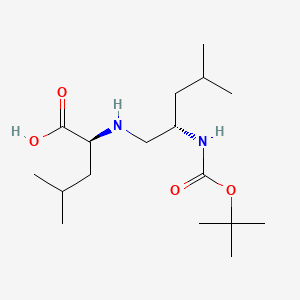
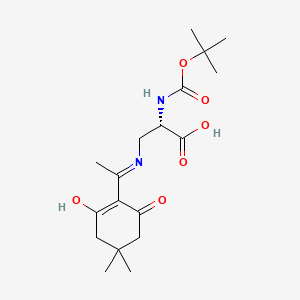
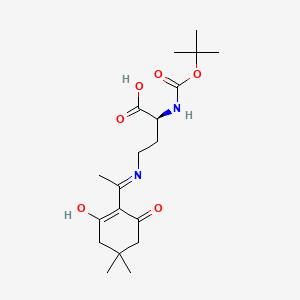

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
